molecular formula C18H24N4O4S B2574882 N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide CAS No. 688054-95-7

N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide

Cat. No. B2574882
CAS RN: 688054-95-7
M. Wt: 392.47
InChI Key: IHWGDKRJZNOFHG-UHFFFAOYSA-N
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Description

The compound “N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound . The molecule also contains a diethylaminoethyl group, which is a type of amine .


Molecular Structure Analysis

The molecular formula of this compound is C18H24N4O4S, with an average mass of 392.473 Da . It contains several functional groups, including a quinazolinone ring, a thioxo group, a dioxolo group, and a diethylaminoethyl group .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The reactions of anthranilamide with isocyanates have led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing a method for constructing complex quinazoline derivatives from simpler precursors (Chern et al., 1988).
  • A study explored the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, highlighting the anticancer potential of such compounds across various cancer cell lines (Mohamed et al., 2016).
  • Research on acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system, has shown significant cytotoxic effects on cancer cell lines resistant to traditional chemotherapy, indicating potential for novel anticancer therapies (Gomez-Monterrey et al., 2011).

Biological Activities and Applications

  • Certain quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential against a variety of microorganisms (Özyanik et al., 2012).
  • A series of novel 6-fluoro-7-(cyclic amino)-2-(thioxo or oxo)-3-substituted quinazolin-4-ones were synthesized and evaluated for their antibacterial activity but showed moderate activity against DNA-PK at 10 µM, underscoring the nuanced biological activities of such compounds (Heppell et al., 2015).

Pharmacological Characterization

  • Quinazolinone-arylpiperazine derivatives have been studied as α1-adrenoreceptor antagonists, providing insights into the development of compounds for the treatment of hypertension and other cardiovascular disorders (Abou-Seri et al., 2011).

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, and its potential biological activities. Given the biological activities of other quinazolinone derivatives, it could be interesting to explore whether this compound has similar activities .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-21(4-2)8-6-19-16(23)5-7-22-17(24)12-9-14-15(26-11-25-14)10-13(12)20-18(22)27/h9-10H,3-8,11H2,1-2H3,(H,19,23)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWGDKRJZNOFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide

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